3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid
Description
3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propiolic acid moiety (HC≡C-COOH) at the 3-position. The propiolic acid group confers unique reactivity due to its triple bond and carboxylic acid functionality, enabling applications in click chemistry, coordination polymers, and pharmaceutical intermediates.
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQEJDZSIUKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid typically involves the reaction of 1-methyl-1H-pyrazole with propiolic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the propiolic acid, followed by the addition of 1-methyl-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid, differing in substituent placement, alkyl/aryl groups, or carboxylic acid variants. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₇H₆N₂O₂.
Functional Group Impact
- Acidity: The propiolic acid group (pKa ~1.5) is significantly more acidic than benzoic acid (pKa ~4.2) or propanoic acid (pKa ~4.8) due to the electron-withdrawing triple bond .
- Reactivity : The alkyne in propiolic acid enables click chemistry (e.g., azide-alkyne cycloaddition), whereas benzoic acid derivatives are more suited for coordination chemistry via carboxylate-metal interactions .
Substituent Effects
- Pyrazole Substitution: Methyl at the pyrazole 3-position (target compound) vs. 4-position (propanoic acid analog) alters electronic distribution. The 3-position may enhance hydrogen-bonding interactions with adjacent functional groups .
Research Findings and Data
Table 2: Key Physical Properties*
| Compound | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|
| This compound | Not reported | High (due to COOH) |
| 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid | Not reported | Moderate (aromatic hindrance) |
| 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | Not reported | Low (alkyl dominance) |
*Data inferred from structural analogs; experimental values require further validation.
Biological Activity
3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a propiolic acid functional group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of 164.16 g/mol. The presence of both acidic and nucleophilic sites allows for diverse reactivity, including typical acid-base reactions and participation in cycloaddition reactions due to the triple bond in the propiolic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The pyrazole ring can participate in:
- Hydrogen bonding
- π-π stacking
- Other non-covalent interactions
These interactions modulate the activity of enzymes or receptors, influencing the compound's overall biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory markers and cytokines, potentially making it useful in treating inflammatory diseases .
- Antioxidant Effects : The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Table 1: Summary of Biological Activities
Example Study
In a study investigating the anti-inflammatory effects of various compounds, this compound was shown to significantly reduce levels of TNF-α and IL-6 in vitro. This suggests its potential as a therapeutic agent for inflammatory conditions .
Future Directions
Further research is needed to elucidate the specific pathways through which this compound exerts its effects. Investigations into structure-activity relationships (SAR) could provide insights into modifications that enhance its biological efficacy. Additionally, studies focusing on its pharmacokinetics and toxicity profiles will be crucial for evaluating its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
